Sodium 6-hydroxyhexanoate
CAS No.: 5299-61-6
Cat. No.: VC2390853
Molecular Formula: C6H12NaO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5299-61-6 |
|---|---|
| Molecular Formula | C6H12NaO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | sodium;6-hydroxy-6-oxohexan-1-olate |
| Standard InChI | InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |
| Standard InChI Key | RECSGXMAOMHKMW-UHFFFAOYSA-N |
| SMILES | C(CCC(=O)[O-])CCO.[Na+] |
| Canonical SMILES | C(CCC(=O)O)CCO.[Na] |
Introduction
Chemical Identity and Fundamental Properties
Sodium 6-hydroxyhexanoate, also known as sodium 6-hydroxycaproate, is the sodium salt of 6-hydroxyhexanoic acid. This compound belongs to the family of medium-chain fatty acid derivatives and features a hydroxyl group (-OH) at the sixth carbon position of the hexanoic acid chain .
Basic Chemical Information
| Property | Value |
|---|---|
| Chemical Formula | C6H11NaO3 |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 5299-61-6 |
| IUPAC Name | sodium;6-hydroxy-6-oxohexan-1-olate |
| Standard InChI | InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |
| Standard InChIKey | RECSGXMAOMHKMW-UHFFFAOYSA-N |
| EC Number | 854-863-0 |
Physical Characteristics
Sodium 6-hydroxyhexanoate typically appears as a white to off-white solid with high solubility in water . This enhanced solubility results from the presence of both the sodium counterion and the hydroxyl group, which increase its hydrophilic properties. The compound's structure features a six-carbon chain with strategic functional groups: a hydroxyl group at one terminus and a carboxylate group (neutralized by sodium) at the other.
Structural Relationships and Chemical Classification
Parent Compound Relationship
Sodium 6-hydroxyhexanoate is derived from 6-hydroxyhexanoic acid (CID 14490), serving as its sodium salt form . The parent acid functions as a hydroxy fatty acid with the hydroxyl group positioned at the terminal carbon. When deprotonated, this acid forms the 6-hydroxyhexanoate anion, which then combines with a sodium cation to produce the titled compound .
Classification Within Chemical Taxonomy
This compound is classified as:
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A sodium salt of a carboxylic acid
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A medium-chain fatty acid derivative
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A hydroxylated fatty acid salt
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A bifunctional organic compound (containing both hydroxyl and carboxylate functionalities)
Synthesis and Production Methods
Chemical Synthesis Routes
Several chemical routes exist for synthesizing Sodium 6-hydroxyhexanoate:
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Direct neutralization of 6-hydroxyhexanoic acid with sodium hydroxide or sodium carbonate
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Hydrolysis of ε-caprolactone followed by neutralization with a sodium base
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Controlled oxidation of 1,6-hexanediol to produce 6-hydroxyhexanoic acid, which is subsequently neutralized
Industrial and Research Applications
Role as a Chemical Intermediate
The primary industrial application of Sodium 6-hydroxyhexanoate is as an intermediate in chemical synthesis pathways. Specifically, it serves as a precursor in the synthesis of:
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Mono-5-carboxy-n-pentyl-phthalate (M525495), a metabolite of Dibutyl phthalate (DBP)
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Various polyester materials and specialty polymers
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Other hydroxyl-functionalized compounds requiring a controlled chain length
Formulation Applications
The compound demonstrates utility in various formulations:
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As a surfactant or emulsifier in personal care products due to its amphiphilic structure
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To enhance stability and texture in cosmetic and pharmaceutical formulations
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Potentially as a preservative component, leveraging its reported antimicrobial properties
Analytical Chemistry Applications
In analytical settings, sodium 6-hydroxyhexanoate and its isotopically labeled derivatives (such as deuterated forms) serve important functions:
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As reference standards for metabolomic studies
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For structure verification in organic synthesis
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In quantitative analysis of environmental and biological samples
Biological Activities and Research Findings
Metabolic Effects of the Parent Compound
Recent research with 6-hydroxyhexanoic acid (the parent compound) has revealed significant metabolic effects that may extend to its sodium salt. A 2023 study reported that:
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Treatment with 6-hydroxyhexanoic acid significantly reduced high-fat diet (HFD)-mediated weight gain in mice, primarily through decreasing fat mass
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The compound improved obesity-associated glucose intolerance and insulin resistance
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It suppressed obesity-associated systemic inflammation and dyslipidemia
Molecular Mechanisms of Action
At the molecular level, 6-hydroxyhexanoic acid appears to modulate several important signaling pathways:
| Pathway | Effect | Significance |
|---|---|---|
| PPARγ signaling | Upregulation | Improved adipose insulin sensitivity |
| AMPK signaling | Activation | Enhanced fatty acid oxidation |
| Chemokine signaling | Downregulation | Reduced inflammatory response |
| Fatty acid metabolism | Modification | Altered lipid handling |
The compound was found to suppress adipocyte-proinflammatory cytokine production and inhibit lipolysis through Gi-mediated signaling in differentiated white adipocytes .
Transcriptomic Effects
RNA-sequencing analysis revealed that treatment with 6-hydroxyhexanoic acid ameliorated aberrant inflammatory and metabolic transcriptomic signatures in white adipose tissue of mice with diet-induced obesity. This suggests comprehensive effects on gene expression profiles related to metabolism and inflammation .
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Sodium 6-hydroxyhexanoate shares structural similarities with several related compounds:
| Compound | Chemical Formula | Key Structural Difference | Primary Use |
|---|---|---|---|
| 6-Hydroxyhexanoic acid | C6H12O3 | Parent acid (non-salt form) | Chemical synthesis |
| Methyl 6-hydroxyhexanoate | C7H14O3 | Methyl ester instead of sodium salt | Research reagent |
| Ethyl 6-hydroxyhexanoate | C8H16O3 | Ethyl ester instead of sodium salt | Synthetic intermediate |
| 6-Hydroxyhexanoate (anion) | C6H11O3- | Free anion without sodium counterion | Metabolic intermediate |
Comparison with Other Medium-Chain Fatty Acid Salts
When compared to other medium-chain fatty acid salts, sodium 6-hydroxyhexanoate exhibits distinctive properties due to its hydroxyl group:
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Enhanced water solubility compared to non-hydroxylated analogs (e.g., sodium hexanoate)
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Reduced surface activity compared to longer-chain fatty acid salts
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Increased reactivity for further functionalization through the hydroxyl group
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Potentially different biological activity profile due to its specific molecular structure
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